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Compound Name:
3-(3-Hydroxy-propylamino)-

propan-1-ol

Cat. No.: B088887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of polymers

incorporating bis(3-hydroxypropyl)amine, a versatile monomer that introduces both hydroxyl

and amine functionalities. The resulting polymers, such as poly(ester amide)s and

polyurethanes, are of significant interest for biomedical applications, including drug delivery,

owing to their potential for biodegradability and functionalization.

Introduction
Bis(3-hydroxypropyl)amine is a valuable building block in polymer chemistry. Its structure,

featuring a secondary amine and two primary hydroxyl groups, allows for its participation in

various polymerization reactions. The presence of the tertiary amine in the resulting polymer

backbone can impart pH-responsiveness, a desirable characteristic for controlled drug release

systems. The ester or urethane linkages contribute to the polymer's biodegradability. These

polymers are promising candidates for developing advanced drug delivery systems and other

biomedical materials.[1][2][3]

Polymer Synthesis Protocols
Two representative protocols are detailed below: the synthesis of a poly(ester amide) via

polycondensation and a polyurethane via polyaddition.
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Protocol 1: Synthesis of a Poly(ester amide) via Solution
Polycondensation
This protocol describes the synthesis of a poly(ester amide) by reacting bis(3-

hydroxypropyl)amine with a diacid chloride, specifically sebacoyl chloride. The reaction is a

polycondensation that forms ester and amide linkages.

Materials:

Bis(3-hydroxypropyl)amine

Sebacoyl chloride

Triethylamine (TEA)

N,N-Dimethylformamide (DMF), anhydrous

Chloroform

Methanol

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

Magnetic stirrer and heating mantle

Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, a condenser, and a nitrogen inlet is dried in an oven and cooled under a

stream of nitrogen.

Monomer Dissolution: In the flask, dissolve bis(3-hydroxypropyl)amine (e.g., 1.47 g, 10

mmol) and triethylamine (e.g., 2.12 g, 21 mmol) in 50 mL of anhydrous DMF under a

nitrogen atmosphere. The triethylamine acts as an acid scavenger to neutralize the HCl

produced during the reaction.
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Addition of Diacid Chloride: In the dropping funnel, prepare a solution of sebacoyl chloride

(e.g., 2.39 g, 10 mmol) in 20 mL of anhydrous DMF.

Polycondensation Reaction: Cool the flask containing the bis(3-hydroxypropyl)amine solution

to 0°C using an ice bath. Add the sebacoyl chloride solution dropwise from the dropping

funnel over a period of 30 minutes with vigorous stirring.

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and then heat to 60°C. Let the reaction proceed at this

temperature for 24 hours under a nitrogen atmosphere.

Polymer Precipitation and Purification:

Cool the reaction mixture to room temperature.

Pour the viscous solution into 500 mL of cold methanol with stirring to precipitate the

polymer.

Collect the precipitate by filtration.

Wash the collected polymer with methanol and then with deionized water to remove any

unreacted monomers and salts.

Redissolve the polymer in a minimal amount of chloroform and reprecipitate it in cold

methanol.

Repeat the dissolution-precipitation step twice more to ensure high purity.

Drying: Dry the final polymer product in a vacuum oven at 40°C for 48 hours.

Experimental Workflow Diagram:
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Reaction Setup

Polycondensation

Purification

1. Dry glassware and establish inert atmosphere

2. Dissolve Bis(3-hydroxypropyl)amine & TEA in DMF

3. Add Sebacoyl Chloride solution dropwise at 0°C

4. React at 60°C for 24 hours

5. Precipitate polymer in cold methanol

6. Wash with methanol and water

7. Redissolve and reprecipitate (3x)

8. Dry under vacuum

Click to download full resolution via product page

Caption: Workflow for the synthesis of a poly(ester amide).
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Protocol 2: Synthesis of a Polyurethane via Bulk
Polyaddition
This protocol outlines the synthesis of a polyurethane through the reaction of bis(3-

hydroxypropyl)amine with a diisocyanate, hexamethylene diisocyanate (HDI), in a catalyst-free,

one-shot bulk polymerization.[4]

Materials:

Bis(3-hydroxypropyl)amine

Hexamethylene diisocyanate (HDI)

Dibutyltin dilaurate (DBTDL) (optional, as catalyst)

Anhydrous solvent for purification (e.g., isopropanol)

Standard laboratory glassware (four-neck round-bottom flask)

Mechanical stirrer and heating mantle

Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

Reaction Setup: A 100 mL four-neck round-bottom flask equipped with a mechanical stirrer, a

thermometer, a condenser, and a nitrogen inlet is thoroughly dried and purged with dry

nitrogen.

Charging Reactants: Charge the flask with bis(3-hydroxypropyl)amine (e.g., 7.36 g, 50

mmol). Heat the flask to 60°C to melt the monomer if it is solid.

Initiating Polymerization: Under a continuous nitrogen stream and with vigorous stirring, add

hexamethylene diisocyanate (e.g., 8.41 g, 50 mmol) to the molten bis(3-hydroxypropyl)amine

in one portion. Note: For a catalyzed reaction, a catalytic amount of DBTDL (e.g., 0.05 mol%)

can be added to the bis(3-hydroxypropyl)amine before the HDI addition.
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Polyaddition Reaction: Increase the reaction temperature to 80°C. The viscosity of the

mixture will gradually increase as the polymerization proceeds. Continue the reaction for 4-6

hours.

Polymer Isolation and Purification:

Once the reaction is complete (as indicated by a significant increase in viscosity), cool the

polymer to a manageable temperature.

Dissolve the resulting polyurethane in a suitable solvent like DMF or chloroform.

Precipitate the polymer by pouring the solution into a non-solvent such as isopropanol or

diethyl ether.[4]

Collect the polymer by filtration.

Drying: Dry the purified polyurethane in a vacuum oven at 50°C until a constant weight is

achieved.

Reaction Pathway Diagram:

Bis(3-hydroxypropyl)amine
(Diol-Amine)

+

Hexamethylene Diisocyanate
(Diisocyanate)

Polyaddition
(80°C, Catalyst optional)

Polyurethane
(with tertiary amine)

Click to download full resolution via product page

Caption: Synthesis of a polyurethane from bis(3-hydroxypropyl)amine.

Data Presentation
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The following tables summarize typical quantitative data for the synthesis and characterization

of polymers derived from bis(3-hydroxypropyl)amine.

Table 1: Reaction Conditions and Polymer Yield

Polymer
Type

Monom
er 1

Monom
er 2

Molar
Ratio
(M1:M2)

Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

Poly(este

r amide)

Bis(3-

hydroxyp

ropyl)ami

ne

Sebacoyl

chloride
1:1 DMF 60 24 ~85

Polyureth

ane

Bis(3-

hydroxyp

ropyl)ami

ne

Hexamet

hylene

diisocyan

ate

1:1 Bulk 80 6 >90

Table 2: Polymer Characterization Data

Polymer Type Mn ( g/mol ) PDI (Mw/Mn) Tg (°C)
1H NMR (δ,
ppm)

Poly(ester

amide)
15,000 - 25,000 1.8 - 2.5 40 - 55

~4.1 (O-CH2),

~3.4 (CH2-N),

~2.2 (CO-CH2),

~1.3-1.6

(backbone CH2)

Polyurethane 20,000 - 40,000 2.0 - 3.0 35 - 50

~4.0 (O-CH2),

~3.1 (CH2-N-

CH2), ~1.2-1.5

(backbone CH2)

Note: Mn (Number-average molecular weight) and PDI (Polydispersity Index) are typically

determined by Gel Permeation Chromatography (GPC). Tg (Glass transition temperature) is
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determined by Differential Scanning Calorimetry (DSC). 1H NMR chemical shifts are

approximate and can vary based on the solvent and specific polymer structure.[5][6]

Characterization of Synthesized Polymers
Standard analytical techniques are employed to characterize the structure and properties of the

synthesized polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR are used to confirm

the chemical structure of the polymer, verifying the formation of ester/urethane and amide

bonds and the incorporation of the monomer units.[5][6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic

functional groups in the polymer, such as C=O stretching for ester and urethane groups, N-H

bending for amide groups, and C-N stretching.

Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular

weight and molecular weight distribution (polydispersity index) of the polymer.

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of

the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm), if

applicable.

Applications in Drug Development
Polymers synthesized from bis(3-hydroxypropyl)amine hold significant promise for drug

delivery applications. The tertiary amine in the polymer backbone can be protonated at acidic

pH, leading to changes in polymer solubility or conformation. This pH-responsiveness can be

exploited for targeted drug release in the acidic microenvironments of tumors or within

endosomal compartments of cells. The biodegradability of these polymers, through hydrolysis

of the ester or urethane linkages, ensures their clearance from the body after fulfilling their

therapeutic function, minimizing long-term toxicity.[2][8]

Signaling Pathway for pH-Responsive Drug Release:
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Systemic Circulation (pH 7.4)

Target Site (Acidic pH, e.g., Tumor)

Drug-Loaded Polymer Nanoparticle
(Stable)

Protonation of Tertiary Amine

Polymer Swelling / Destabilization

Drug Release

Click to download full resolution via product page

Caption: pH-triggered drug release mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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